4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-11-17(12-15(2)18(14)24-4)25(21,22)20(9-10-23-3)13-16-5-7-19-8-6-16/h5-8,11-12H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXHHIZJGFDMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N(CCOC)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications in Benzimidazole Derivatives
Example Compounds :
- 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c)
- 3-[6-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9d) .
Key Differences :
Substituent Variations in Pyridine/Pyrimidine Derivatives
Example Compounds :
- 2-Methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide .
- 2,6-Dichloro-4-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide (2) .
Key Differences :
Comparative Physicochemical Properties
Implications :
- The target compound’s pyridin-4-ylmethyl group may favor π-π stacking interactions over hydrogen bonding compared to pyrimidine analogs.
- Higher lipophilicity could enhance membrane permeability but reduce aqueous solubility.
Q & A
Q. What are the key considerations for synthesizing 4-methoxy-N-(2-methoxyethyl)-3,5-dimethyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide?
The synthesis involves multi-step reactions, including sulfonamide bond formation, alkylation, and functional group protection. Critical factors include:
- Temperature control : Optimal yields are achieved at 60–80°C for sulfonamide coupling reactions to prevent side products like sulfoxides or sulfones .
- Catalyst selection : Use of palladium catalysts for pyridinyl-methylation steps improves regioselectivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures isolation of the pure product .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 3.3–3.5 ppm for OCH) and sulfonamide connectivity .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects intermediates .
- Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H] at m/z 449.2) .
Q. How does the sulfonamide group influence reactivity in downstream functionalization?
The sulfonamide acts as both a directing and stabilizing group:
- Electrophilic substitution : The sulfonyl group deactivates the benzene ring, favoring meta-substitution in halogenation or nitration .
- Redox stability : Resistant to oxidation under mild conditions (e.g., HO/acetic acid), but prolonged exposure forms sulfones .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) often arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.5) or DMSO concentration (<1% recommended) alter ligand-protein interactions .
- Structural analogs : Impurities in N-alkylation steps (e.g., incomplete pyridinyl-methylation) may produce inactive byproducts .
- Solution : Use orthogonal assays (SPR, ITC) to validate binding affinity and crystallography to confirm binding poses .
Q. How can computational modeling guide SAR studies for this sulfonamide derivative?
- Docking simulations : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding between the sulfonamide and kinase active sites) .
- DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing electron density maps of the aromatic ring .
- MD simulations : Assess conformational stability of the methoxyethyl chain in aqueous vs. lipid bilayer environments .
Q. What experimental designs optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and reduce stepwise trial-error .
- Flow chemistry : Continuous-flow reactors improve reproducibility in sulfonamide coupling by maintaining precise temperature and mixing .
- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling rapid adjustments .
Q. How does the pyridinyl-methyl group impact pharmacokinetic properties?
- Solubility : The pyridine ring enhances water solubility at physiological pH (logP reduction from 3.2 to 2.7) .
- Metabolic stability : Methylation at the pyridinyl position reduces CYP450-mediated oxidation, as shown in hepatocyte incubation assays .
- Membrane permeability : Molecular dynamics simulations suggest the methoxyethyl chain enhances blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. What are the challenges in achieving regioselectivity during pyridinyl-methylation?
- Problem : Competing N- vs. O-alkylation due to similar nucleophilicities of pyridine nitrogen and methoxy oxygen .
- Solution : Use bulky bases (e.g., DBU) to favor N-alkylation and protect methoxy groups with TBDMS-Cl .
Q. How to address low yields in final purification steps?
- Problem : Co-elution of byproducts (e.g., des-methyl analogs) with the target compound .
- Solution : Gradient elution in HPLC (5–95% acetonitrile over 30 minutes) improves resolution. Alternatively, recrystallization from ethanol/water mixtures enhances purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
